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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B196137

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
d-Camphoric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into its structural features. This document is intended
to serve as a valuable resource for compound identification, purity assessment, and
methodological guidance.

It is important to note that the standard spectroscopic data (NMR, IR, and MS) for d-(+)-
Camphoric acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is identical to that
of its enantiomer, I-(-)-Camphoric acid, when analyzed using achiral methods and solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of d-Camphoric acid.

'H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen
atoms within the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12.14 Broad Singlet 2H Carboxylic acid
protons (-COOH)
~2.95 Triplet 1H CH-COOH
~2.60 Multiplet 1H CH2
~2.05 Multiplet 1H CH2
~1.90 Multiplet 1H CH:z
~1.40 Multiplet 1H CH:
~1.30 Singlet 3H C(CHs)2
~1.05 Singlet 3H C(CHs3)2
~0.95 Singlet 3H C-CHs

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. Carboxylic acid carbons typically resonate in the 170-185 ppm range.[1]
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Chemical Shift (8) ppm Assignment
~180-184 -COOH
~177-181 -COOH
~59-61 C-COOH
~50-52 C(CHs)2
~48-50 C-CHs
~29-31 CH2
~26-28 CH2
~22-24 C(CHs)2
~19-21 C(CHs)2
~14-16 C-CHs

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in d-Camphoric acid by
measuring the absorption of infrared radiation.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid,

2500-3300 Broad, Strong

H-bonded)
2960-2870 Medium-Strong C-H stretch (Alkyl)

C=0 stretch (Carboxylic acid
1700-1720 Strong ]

dimer)
1470, 1380 Medium C-H bend (CHz, CHs)
1200-1300 Strong C-O stretch (Carboxylic acid)

) O-H bend (Carboxylic acid

900-950 Broad, Medium

dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

d-Camphoric acid, which is crucial for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (El)

Due to the low volatility of d-Camphoric acid, derivatization (e.g., silylation) is often required

for GC-MS analysis. The following data pertains to the fragmentation of the underivatized

molecule under Electron lonization (EIl), where the molecular ion peak (m/z 200) is often weak

or absent.
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m/z (Mass-to-Charge

Proposed Fragment

Relative Intensity (%)

Ratio) Identity

182 Low [M - H20]*

155 Low [M - COOHJ*

154 605 [M - H20 - COJ* or [M - COOH
- H]+

136 100.0 [M - CO2 - H20]*

127 Moderate [M - COOH - H20]*

109 71.9 [M - COOH - H20 - H20]*

98 Moderate [M - COOH - H20 - CHs]*

81 Moderate [M - COOH - H20 - C2H4]*

68 70.8 CsHs*

41 75.1 CsHs*

Electrospray lonization-Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like d-

Camphoric acid. Analysis is typically performed in negative ion mode.

m/z (Mass-to-Charge Ratio)

Proposed lon

199.1 [M-H]-
217.1 [M-2H+Na]~ or [M-H+H20]~
233.1 [M-H+Na]~

399.2 [2M-H]~-

Note: Adduct formation can be influenced by the solvent and any salts present.

Fragmentation of [M-H]~ (m/z 199.1) in ESI-MS/MS:
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Upon collision-induced dissociation (CID), the deprotonated molecule primarily undergoes

decarboxylation.
Precursor lon (m/z) Fragment lon (m/z) Neutral Loss
199.1 155.1 CO:2 (44 Da)
199.1 181.1 H20 (18 Da)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

NMR Spectroscopy

o Sample Preparation: For *H NMR, accurately weigh 5-25 mg of d-Camphoric acid. For 13C
NMR, a higher concentration of 50-100 mg is recommended. Dissolve the sample in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-ds,
Methanol-da4, or D20) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an
internal standard (6 = 0.00 ppm).[1]

o Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked
onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For *H NMR,
a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C
NMR, a significantly larger number of scans is necessary due to the low natural abundance
of the 13C isotope.[1]

IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Grind 0.5-1.0 mg of d-Camphoric acid with approximately 100 mg of
dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar and pestle
until a fine, homogeneous mixture is obtained.[1]

o Pellet Formation: Transfer the mixture to a pellet press die and apply high pressure (typically
8-10 tons) for several minutes to form a thin, transparent pellet.[1]
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Data Acquisition: A background spectrum of the empty sample compartment is recorded. The
KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample
spectrum is acquired.

Mass Spectrometry (GC-MS with EIl)

Sample Preparation (Derivatization): Due to its low volatility, d-Camphoric acid is typically
derivatized before GC-MS analysis. A common method is silylation, where the sample is
dissolved in a solvent like pyridine, and a silylating agent (e.g., BSTFA with 1% TMCS) is
added. The mixture is heated to ensure complete derivatization.

Gas Chromatography: The derivatized sample is injected into the GC system. The
components are separated on a capillary column with a temperature program (e.g., initial
temperature of 80°C, ramped to 280°C). Helium is typically used as the carrier gas.

Mass Spectrometry: The eluting compounds are ionized by an electron beam (typically at 70
eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and
detected.

Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a stock solution of d-Camphoric acid (e.g., 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile. This solution is then diluted to a
final concentration in the low pg/mL range.[1]

Data Acquisition: The sample solution is introduced into the ESI source. The instrument is
operated in negative ion mode to facilitate the deprotonation of the carboxylic acid groups,
forming the [M-H]~ ion. A full scan spectrum is acquired to identify the parent ion. For
fragmentation studies, tandem MS (MS/MS) is performed by isolating the [M-H]~ ion and
subjecting it to collision-induced dissociation (CID) with an inert gas.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like d-Camphoric acid.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/pdf/Camphoric_acid_spectral_data_analysis.pdf
https://www.benchchem.com/product/b196137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of d-Camphoric Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196137#spectroscopic-data-of-d-camphoric-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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